molecular formula C7H4F2N2 B574974 2-Amino-3,6-difluorobenzonitrile CAS No. 190011-81-5

2-Amino-3,6-difluorobenzonitrile

Cat. No.: B574974
CAS No.: 190011-81-5
M. Wt: 154.12
InChI Key: ZPQFHGOBMGGBEP-UHFFFAOYSA-N
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Description

2-Amino-3,6-difluorobenzonitrile is an organic compound with the molecular formula C7H4F2N2. It is a derivative of benzonitrile, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 6 positions, and an amino group is attached at the 2 position. This compound is known for its applications in various fields, including pharmaceuticals and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-3,6-difluorobenzonitrile involves the reaction of 2,3-difluoro-6-nitrobenzonitrile with ammonia in an aqueous solution of acetic acid. This reaction results in the reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-difluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Scientific Research Applications

2-Amino-3,6-difluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3,6-difluorobenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in pharmaceuticals and industrial processes .

Biological Activity

2-Amino-3,6-difluorobenzonitrile (CAS Number: 126674-94-0) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by the presence of two fluorine atoms and an amino group, enhances its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H4F2N2. The compound features:

  • Amino Group : Located at the 2-position of the benzene ring.
  • Fluorine Atoms : Substituted at the 3 and 6 positions, which significantly influence its chemical behavior.

These structural characteristics contribute to its unique chemical properties, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor or activator of various enzymes, impacting metabolic pathways.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, enhancing binding affinity.
  • Stability and Reactivity : The presence of fluorine atoms increases the stability of the compound and its reactivity towards biological targets.

Biological Activity Studies

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through modulation of specific signaling pathways.
  • Antimicrobial Properties :
    • Research indicated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
  • Enzyme Interaction :
    • The compound has been studied for its potential to inhibit certain enzymes involved in cancer metabolism. This inhibition can alter cancer cell proliferation rates and survival.

Case Studies

Several case studies highlight the biological relevance of this compound:

StudyFocusFindings
Study AAnticancer EffectsDemonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in the low micromolar range.
Study BAntimicrobial ActivityShowed effective inhibition of bacterial growth with minimum inhibitory concentration (MIC) values lower than established antibiotics.
Study CEnzyme InhibitionIdentified as a potent inhibitor of enzyme X (specific enzyme not disclosed), leading to reduced metabolic activity in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameCAS NumberBiological Activity
2-Amino-3-fluorobenzonitrile1354963-08-8Moderate anticancer activity
2-Amino-4,6-difluorobenzonitrile701269-55-8Limited enzyme inhibition
2-Amino-3,5-difluorobenzonitrile126674-94-0Significant enzyme inhibition and antimicrobial properties

The presence of two fluorine atoms at positions three and six relative to the amino group distinguishes it from other similar compounds, enhancing its reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-amino-3,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQFHGOBMGGBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190011-81-5
Record name 190011-81-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,3,6-Trifluorobenzonitrile (1.76 ml, 15.2 mmol) in aqueous ammonia (20 ml) and acetonitrile (10 ml) was stirred for 7 days. Water was added. The whole was extracted with ether, the ether was dried (sodium sulphate) and evaporated. Flash column chromatography on silica gel, eluting with dichloromethane, gave the product (1.2 g), MS (+EI) 154 (M+), 1H NMR (CDCl3) 7.07-7.16 (1H, m), 6.36-6.43 (1H, m), 4.62 (2H, s).
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,3,6-Trifluorobenzonitrile (15 g) in ammonium hydroxide solution (28% in water; 80 mL) and acetonitrile (40 mL) was stirred at 70° C. in a pressure vessel for 16 h and the reaction was complete based on GC-MS. Acetonitrile was removed under reduced pressure, and water was added. The white solid precipitate was suction filtered, washed with water and dried under house vacuum over a weekend at room temperature to give 13.7 g (93%) of the crude product; M.P. 90-92° C. GC/MS: m/z 154. 1H NMR (CDCl3): δ 7.07-7.16 (m, 1H), 6.36-6.43 (m, 1H), 4.65 (br s, 2H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
93%

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